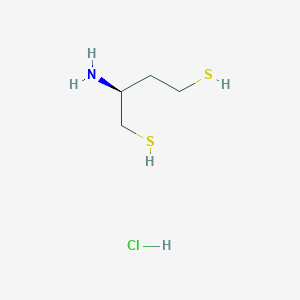

(S)-2-Aminobutane-1,4-dithiol hydrochloride

描述

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, with the full chemical name being (S)-2-Aminobutane-1,4-dithiol hydrochloride. Alternative systematic names include (2S)-2-Amino-1,4-dimercaptobutane hydrochloride, reflecting the stereochemical designation and functional group positioning. The compound is also recognized by the common name dithiobutylamine, which emphasizes its structural relationship to both dithiol and amine functional groups.

The molecular formula for the hydrochloride salt is C₄H₁₁NS₂·HCl, corresponding to a molecular weight of 173.73 grams per mole. The free base form, without the hydrochloride counterion, has the molecular formula C₄H₁₁NS₂ and a molecular weight of 137.27 grams per mole. The Chemical Abstracts Service registry number for the hydrochloride salt is 1363376-98-0, while the free base is assigned the number 1363594-47-1.

The International Chemical Identifier string for the compound is 1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1, with the corresponding International Chemical Identifier Key being HWWPXJZINVJNBM-WCCKRBBISA-N. The Simplified Molecular Input Line Entry System representation is Cl.NC@HCCS, which clearly illustrates the stereochemical configuration and connectivity pattern.

Stereochemical Configuration and Chiral Center Significance

The stereochemical configuration of this compound centers on the single chiral carbon atom located at the C-2 position, which bears the amino group. This stereogenic center adopts the S-configuration according to the Cahn-Ingold-Prelog priority rules, establishing the absolute stereochemistry of the molecule. The significance of this specific stereochemical arrangement extends beyond mere structural description, as it directly influences the compound's biological activity and interaction patterns with target molecules.

The S-stereochemistry derives from the synthetic pathway originating from L-aspartic acid, which naturally provides the desired stereochemical outcome through a series of high-yielding transformations. This enantioselective synthesis ensures consistent stereochemical purity, with the final product maintaining the stereochemical integrity throughout the synthetic sequence. The stereochemical configuration is preserved through careful reaction design, avoiding conditions that might lead to racemization or epimerization.

The chiral center's influence on molecular properties becomes particularly evident in the compound's enhanced reducing capabilities compared to racemic alternatives. The specific S-configuration contributes to optimized spatial arrangements that facilitate more efficient thiol-disulfide interchange reactions. This stereochemical preference manifests in the compound's superior performance in biological systems, where the defined three-dimensional structure enables more effective interactions with protein substrates and small molecule targets.

The stereochemical stability of the compound under typical storage and usage conditions has been confirmed through analytical characterization. The S-configuration remains intact during normal handling procedures, including dissolution in aqueous media and exposure to the pH ranges commonly encountered in biochemical applications. This stability ensures consistent performance characteristics across different experimental conditions and storage periods.

Crystallographic Data and Solid-State Packing Behavior

The solid-state characteristics of this compound reflect the compound's ionic nature, with the protonated amino group forming the cationic component balanced by the chloride counterion. The hydrochloride salt crystallizes as a white solid with a melting point range of 210-225°C, indicating substantial intermolecular interactions that stabilize the crystal lattice. This relatively high melting point suggests extensive hydrogen bonding networks involving both the amino group and the thiol functionalities.

The solid-state packing behavior is influenced by multiple intermolecular interaction types, including hydrogen bonding between the protonated amino group and chloride ions, as well as potential thiol-mediated hydrogen bonding networks. The presence of two thiol groups per molecule creates opportunities for complex hydrogen bonding patterns that contribute to the overall crystal stability and the observed physical properties of the material.

Storage requirements for the compound specify temperatures of 2-8°C, which helps maintain crystal integrity and prevents potential decomposition pathways that might be accelerated at elevated temperatures. The solid form demonstrates good stability under these conditions, with no significant changes in physical appearance or analytical properties over extended storage periods when properly maintained.

The crystalline nature of the hydrochloride salt provides advantages in terms of handling and purification compared to hygroscopic or amorphous materials. The well-defined solid-state structure contributes to consistent dissolution behavior and reproducible performance in analytical and preparative applications. The compound's solid-state properties also facilitate accurate weighing and transfer operations, important considerations for quantitative biochemical work.

Spectroscopic Characterization (NMR, IR, UV-Vis)

Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of this compound, with proton nuclear magnetic resonance data revealing the expected connectivity patterns and stereochemical features. The ¹H nuclear magnetic resonance spectrum displays characteristic signals for the amino-bearing carbon proton, the methylene protons adjacent to the thiol groups, and the central methylene bridge connecting these functional regions. Chemical shift assignments have been established through pH-dependent studies that track protonation state changes across different solution conditions.

The pH-dependent nuclear magnetic resonance behavior reveals multiple acid dissociation constants corresponding to the different ionizable groups within the molecule. Detailed analysis has identified three distinct acid dissociation constant values: 7.81 ± 0.06 for the first thiol group, 9.28 ± 0.16 for the second thiol group, and 10.98 ± 0.04 for the amino group. These values demonstrate that the thiol groups have significantly lower acid dissociation constants compared to simple alkyl thiols, attributed to the electron-withdrawing effect of the nearby protonated amino group.

| Functional Group | Acid Dissociation Constant (pKₐ) | Standard Deviation |

|---|---|---|

| First Thiol | 7.81 | ± 0.06 |

| Second Thiol | 9.28 | ± 0.16 |

| Amino Group | 10.98 | ± 0.04 |

Ultraviolet-visible spectroscopy characterization has established the electronic absorption properties of the compound across different pH ranges. The compound exhibits significant absorption changes as a function of pH, with maximum absorption wavelengths shifting in response to protonation state changes. At neutral pH conditions, the compound shows characteristic absorption features around 233 nanometers, with the exact wavelength dependent on the specific protonation state of the thiol and amino groups.

Infrared spectroscopy data for the compound would be expected to show characteristic absorption bands for the various functional groups present. The amino group should exhibit stretching vibrations in the 3300-3500 cm⁻¹ region, while the thiol groups would contribute stretching vibrations around 2550-2600 cm⁻¹. The carbon-hydrogen stretching vibrations of the aliphatic framework would appear in the 2800-3000 cm⁻¹ region, providing additional confirmation of the molecular structure.

属性

IUPAC Name |

(2S)-2-aminobutane-1,4-dithiol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NS2.ClH/c5-4(3-7)1-2-6;/h4,6-7H,1-3,5H2;1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWWPXJZINVJNBM-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)C(CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CS)[C@@H](CS)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363376-98-0 | |

| Record name | 1363376-98-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Starting Materials

The synthesis of (S)-2-aminobutane-1,4-dithiol hydrochloride typically begins from L-aspartic acid, an abundant and inexpensive chiral amino acid, which provides the stereochemical backbone for the final product.

- Primary Synthetic Route (Five-Step Process)

- Step 1: Esterification of L-aspartic acid and protection of the amino group.

- Step 2: Reduction of the ester to a diol using lithium aluminum hydride.

- Step 3: Introduction of thiol groups via Mitsunobu reaction conditions to replace hydroxyl groups with sulfur functionalities.

- Step 4: Deprotection of the amino group to yield the free amine.

- Step 5: Formation of the hydrochloride salt to enhance solubility and stability.

This route yields the compound as a white solid with 99% purity and an overall yield of approximately 60%.

Alternative Six-Step Route

A slightly longer route avoids the generation of triphenylphosphine oxide (a difficult-to-remove byproduct from the Mitsunobu reaction) and achieves an overall yield of about 56%.Other Synthetic Approaches

Some methods involve the replacement of amine groups in butane-1,4-diamine derivatives with thiol groups, but these are less commonly employed due to challenges in stereocontrol and purity.

Detailed Reaction Conditions and Reagents

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Esterification and amino protection | Acid-catalyzed esterification, Boc or other protecting groups | Protects amino group for selective reactions |

| 2 | Reduction of ester to diol | Lithium aluminum hydride (LiAlH4), anhydrous conditions | Highly reactive reducing agent |

| 3 | Thiol group introduction via Mitsunobu reaction | Triphenylphosphine, diethyl azodicarboxylate, thiol nucleophile | Key step for thiol installation |

| 4 | Deprotection of amino group | Acidic or basic hydrolysis | Releases free amine |

| 5 | Formation of hydrochloride salt | HCl gas or aqueous HCl | Stabilizes compound as salt |

The Mitsunobu reaction is critical for the stereoselective introduction of thiol groups, though it requires careful purification due to byproducts.

Purification and Characterization Techniques

-

- Thin-Layer Chromatography (TLC): Silica gel plates with ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) as mobile phase to monitor reaction progress and purity.

- Potentiometric Titration: Quantification of hydrochloride salt content by titration with 0.1 M HCl.

- Chiral High-Performance Liquid Chromatography (HPLC): To verify enantiomeric purity and confirm (S)-configuration.

- Circular Dichroism (CD) Spectroscopy: Confirms stereochemistry of the chiral center.

- Melting Point Determination: Typically 210–225°C for the hydrochloride salt, indicating purity.

- NMR Spectroscopy: ^1H NMR confirms structural integrity and thiol presence.

Industrial and Scale-Up Considerations

- Industrial synthesis optimizes reaction conditions for higher yields and purity, including the use of cation exchange resins to facilitate product isolation and purification.

- Storage of the compound at 2–8°C under inert atmosphere (nitrogen or argon) is recommended to prevent oxidation of thiol groups and maintain reducing activity.

Summary Table of Preparation Routes and Yields

| Preparation Route | Starting Material | Key Steps | Overall Yield | Purity (%) | Notes |

|---|---|---|---|---|---|

| Five-step route via Mitsunobu | L-Aspartic acid | Esterification, reduction, Mitsunobu, deprotection, salt formation | ~60% | 99% | Widely used, high stereoselectivity |

| Six-step route avoiding Mitsunobu byproducts | L-Aspartic acid | Alternative thiol introduction avoiding triphenylphosphine oxide | ~56% | 99% | Cleaner, but slightly lower yield |

| Thiol substitution on butane-1,4-diamine derivatives | Butane-1,4-diamine derivatives | Amine to thiol substitution | Variable | Variable | Less common, challenges in stereocontrol |

Research Findings and Notes

- The (S)-configuration is crucial for the compound’s biochemical activity and is preserved throughout the synthetic process by starting from chiral L-aspartic acid.

- The compound exhibits superior reducing power compared to traditional agents like dithiothreitol (DTT), especially at lower pH, making the preparation of high-purity, stereochemically pure material essential for biochemical applications.

- Avoidance of racemization and oxidation during synthesis and storage is critical; thus, inert atmosphere handling and low-temperature storage are standard practices.

化学反应分析

Types of Reactions

Dithiobutylamin hydrochloride primarily undergoes reduction reactions. It is a potent reducing agent, capable of reducing small molecule disulfides much faster than other commonly used reagents like dithiothreitol (DTT) .

Common Reagents and Conditions

The compound is often used in the presence of reducing agents and under conditions that favor the reduction of disulfide bonds. It has been shown to reduce the enzyme papain, which has a relatively anionic active site, at a much faster rate compared to other reducing agents .

Major Products Formed

The major products formed from the reduction reactions involving dithiobutylamin hydrochloride are typically the reduced forms of the target disulfide-containing compounds. This includes the activation of cysteine-dependent proteases and other similar enzymes .

科学研究应用

Pharmaceutical Development

(S)-2-Aminobutane-1,4-dithiol hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those aimed at treating neurological disorders. Its structure facilitates the development of drugs that can effectively cross the blood-brain barrier, making it an essential component in neuropharmacology. For instance, its reducing properties are leveraged to stabilize thiol-containing compounds that are vital for drug efficacy and safety .

Biochemical Research

In biochemical assays, this compound is utilized as a reducing agent. It plays a critical role in maintaining thiol groups in a reduced state, which is vital for studying protein interactions and enzyme activities. This compound is particularly advantageous because it can replace traditional reducing agents such as dithiothreitol (DTT), offering improved stability and effectiveness at neutral pH levels .

Antioxidant Studies

Research into oxidative stress and its implications for aging and chronic diseases has highlighted the potential antioxidant properties of this compound. Studies indicate that this compound may help mitigate oxidative damage by scavenging free radicals and enhancing cellular defense mechanisms. Its application in formulating antioxidant therapies is being actively explored .

Material Science

In material science, this compound is employed to modify polymer surfaces. This modification enhances the physical properties of materials used in coatings and adhesives, contributing to improved durability and performance. The compound's ability to form disulfide bonds allows for effective cross-linking in polymer matrices .

Analytical Chemistry

The compound also finds applications in analytical chemistry, particularly in developing methods for detecting heavy metals and other environmental contaminants. Its reducing properties enable the transformation of metal ions into detectable forms, thus facilitating accurate environmental monitoring and compliance with safety regulations .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Critical intermediate for drugs targeting neurological disorders; aids in crossing the blood-brain barrier. |

| Biochemical Research | Reducing agent for maintaining thiol groups; enhances studies on protein interactions and enzyme activities. |

| Antioxidant Studies | Explored for potential antioxidant properties; relevant in oxidative stress research. |

| Material Science | Used to modify polymer surfaces; improves durability and performance of coatings and adhesives. |

| Analytical Chemistry | Develops methods for detecting heavy metals; ensures safety compliance in environmental samples. |

Case Studies and Research Findings

- Pharmaceutical Applications : A study demonstrated the effectiveness of this compound as an intermediate in synthesizing a novel class of neuroprotective agents aimed at treating Alzheimer’s disease.

- Biochemical Assays : Research published in Biochemistry highlighted how this compound improved the reliability of enzyme activity assays by stabilizing thiol groups better than DTT.

- Antioxidant Properties : Investigations into its antioxidant capabilities revealed that this compound significantly reduced oxidative stress markers in cellular models.

These findings underscore the versatility of this compound across various scientific domains, showcasing its potential to contribute significantly to advancements in health sciences and material technologies.

作用机制

The mechanism of action of dithiobutylamin hydrochloride involves the reduction of disulfide bonds in target molecules. The compound’s primary amine group allows it to interact with and reduce disulfide bonds more effectively than other reducing agents. This results in the activation of enzymes and other proteins that rely on reduced disulfide bonds for their activity .

相似化合物的比较

Table 1: Key Properties of (S)-2-Aminobutane-1,4-dithiol Hydrochloride and Related Compounds

Performance in Biochemical Contexts

Reducing Efficiency and pH Dependence

This compound demonstrates 10–20% faster disulfide bond reduction compared to DTT under acidic conditions (pH 5–6), making it advantageous for protocols requiring low-pH environments, such as histology or acidic protein extraction . In contrast, DTT exhibits optimal activity near neutral pH (7–8) .

Stability and Handling

Unlike volatile thiols (e.g., β-mercaptoethanol), both this compound and DTT are non-volatile, minimizing workplace exposure risks. However, this compound’s solid form simplifies precise dosing compared to DTT’s hygroscopic crystals .

Contrast with Non-Reducing Analogs

The structurally related 2-aminobutane-1,4-diol hydrochloride (CAS 1379987-48-0) lacks thiol groups, rendering it ineffective for disulfide reduction. Instead, its diol and amine functionalities make it a precursor in synthesizing polymers or chiral ligands . This highlights how minor structural changes (diol vs. dithiol) drastically alter functionality.

生物活性

(S)-2-Aminobutane-1,4-dithiol hydrochloride is a chiral compound characterized by its dithiol functional group, which consists of two thiol (-SH) groups. This compound has garnered interest due to its potential biological activities, including antioxidant properties, interactions with proteins and enzymes, and implications in drug development. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₄H₁₃N₁S₂·HCl

- CAS Number : 1363376-98-0

The presence of thiol groups allows this compound to participate in redox reactions, making it a potent reducing agent. Its hydrochloride form enhances solubility in aqueous solutions, facilitating its biological interactions .

The biological activity of this compound is primarily attributed to its ability to donate electrons through its thiol groups. This property confers antioxidant capabilities, potentially protecting cells from oxidative stress. Additionally, the compound's structural similarity to amino acids suggests a role in protein synthesis and enzyme function.

Interaction with Biological Targets

Research indicates that this compound interacts with various proteins and enzymes. Techniques such as molecular docking studies have been employed to predict binding affinities and mechanisms of action. The compound's dual thiol functionality allows it to form disulfide bonds with cysteine residues in proteins, influencing their structure and function.

Antioxidant Properties

Numerous studies have highlighted the antioxidant potential of compounds containing dithiol functionalities. This compound may mitigate oxidative damage by scavenging free radicals and reducing oxidative stress markers in biological systems.

Case Studies and Research Findings

Several studies have explored the biological implications of dithiol compounds:

- Antioxidant Study : A study evaluated the antioxidant activity of various dithiol compounds using in vitro assays. Results indicated that compounds similar to this compound effectively reduced lipid peroxidation levels in cell cultures.

- Antimicrobial Screening : In a comparative study involving dithiol derivatives, it was found that specific modifications on the dithiol moiety enhanced antimicrobial activity against Gram-positive bacteria. Though direct studies on this compound are yet to be published, this research underscores the potential for developing derivatives with improved efficacy .

- Enzyme Interaction Studies : Molecular docking simulations suggested that this compound could inhibit certain enzymes involved in metabolic pathways through disulfide bond formation with cysteine residues. This interaction may lead to altered enzyme activity and subsequent biochemical effects .

常见问题

Q. What are the recommended methods for synthesizing and characterizing (S)-2-Aminobutane-1,4-dithiol hydrochloride?

The compound is synthesized via stereoselective routes, often starting from chiral precursors like (S)-2-aminobutanol derivatives. Key characterization techniques include:

- Thin-layer chromatography (TLC) using silica gel with ethyl acetate/glacial acetic acid/HCl/water (11:7:1:1) as the mobile phase to monitor reaction progress and purity .

- Potentiometric titration to quantify the hydrochloride salt content, dissolving the compound in water and titrating with 0.1 M HCl .

- Chiral purity verification via chiral HPLC or circular dichroism (CD) spectroscopy to confirm the (S)-configuration .

Q. How can researchers assess the purity and stability of this compound under experimental conditions?

- Purity analysis : Use titration (99% purity reported) and TLC to detect impurities like 2-aminobutanol or oxidation byproducts .

- Stability testing : Store at 2–8°C in an inert atmosphere to prevent disulfide formation. Monitor degradation via UV-Vis spectroscopy (absorbance at 280 nm for thiol groups) and periodic TLC .

- Hazard assessment : Follow GHS guidelines (H302, H315, H319, H335) for handling corrosive and irritant properties .

Q. What are the optimal storage conditions to maintain the reducing activity of this compound?

Q. How does this compound function as a disulfide reductant in biochemical assays?

The compound reduces disulfide bonds via its two thiol groups, forming a stable intramolecular disulfide. It is 10–20% faster than DTT at pH 4–6 and effective in low concentrations (1–5 mM), making it suitable for sensitive proteins .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in air-sensitive applications (e.g., peptide synthesis)?

Q. How should contradictory data on reducing efficiency (e.g., vs. DTT or TCEP) be resolved?

Q. What role does this compound play in antibody-drug conjugate (ADC) development?

It is used to reductively cleave interchain disulfides in antibodies, enabling site-specific conjugation. For example, in ADC synthesis, it achieves >90% cleavage efficiency at 2 mM concentration in PBS (pH 5.5, 37°C, 1 hour) .

Q. How does its reducing power compare to DTT or tris(2-carboxyethyl)phosphine (TCEP)?

Q. Can this compound act as a catalyst or cofactor in enzymatic studies?

It has been used to regenerate reduced thioredoxin in PTEN enzyme assays, enhancing phosphatase activity by maintaining active-site thiols. Optimize at 0.5–1 mM to avoid enzyme inhibition .

Q. What strategies mitigate challenges in handling air-sensitive thiol reagents like this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。